Alethine

Description

Properties

CAS No. |

646-08-2 |

|---|---|

Molecular Formula |

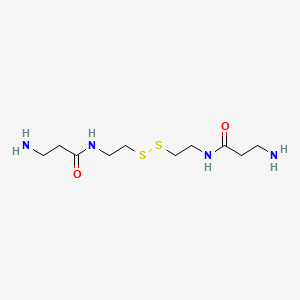

C10H22N4O2S2 |

Molecular Weight |

294.4 g/mol |

IUPAC Name |

3-amino-N-[2-[2-(3-aminopropanoylamino)ethyldisulfanyl]ethyl]propanamide |

InChI |

InChI=1S/C10H22N4O2S2/c11-3-1-9(15)13-5-7-17-18-8-6-14-10(16)2-4-12/h1-8,11-12H2,(H,13,15)(H,14,16) |

InChI Key |

WELIVEBWRWAGOM-UHFFFAOYSA-N |

SMILES |

C(CN)C(=O)NCCSSCCNC(=O)CCN |

Canonical SMILES |

C(CN)C(=O)NCCSSCCNC(=O)CCN |

Appearance |

Solid powder |

Other CAS No. |

646-08-2 |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

104071-87-6 (hydrobromide) 14307-88-1 (hydrochloride) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

alethine alethine hydrobromide alethine hydrochloride beta-alanyl-cysteamine disulfide beta-alanylcysteamine disulfide beta-alethine Betathine N,N'-(dithiodiethylene)bis(3-aminopropionamide) |

Origin of Product |

United States |

Preparation Methods

Synthesis of N,N′-bis-CBZ-β-Alethine

The process begins with the activation of N-CBZ-β-alanine using N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC) in a dichloromethane-acetonitrile solvent system. A stoichiometric ratio of 1:1:1 for N-CBZ-β-alanine, NHS, and DCC ensures complete conversion to the active ester. Dicyclohexylurea precipitates as a byproduct, which is removed via filtration. The active ester is then coupled with cystamine (oxidized cysteamine) in anhydrous dichloromethane, yielding N,N′-bis-CBZ-β-alethine as a crystalline solid.

Reaction Conditions and Yields

| Reagent | Quantity | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| N-CBZ-β-alanine | 24.84 g | 10% CH₃CN/CH₂Cl₂ | 25°C | 85–90 |

| DCC | 23.3 g | Dry CH₂Cl₂ | 25°C | – |

| Cystamine | 8.5 g | CH₂Cl₂ | 25°C | – |

The product is purified via sequential washes with hot ethyl acetate (70°C) and ether (30°C) to remove residual impurities. Recrystallization from dimethyl sulfoxide (DMSO) with acetonitrile or water enhances purity, elevating the melting point from 180°C to 181°C.

Deprotection to β-Alethine

N,N′-bis-CBZ-β-alethine undergoes deblocking using hydrogen bromide (HBr) in glacial acetic acid, cleaving the CBZ groups to yield β-alethine. The reaction is conducted under nitrogen to prevent disulfide reduction. Subsequent neutralization with calcium hydroxide and recrystallization from water-acetonitrile produces β-alethine hydrochloride, characterized by a melting point of 224–225°C.

Alternative Synthesis Approaches

Direct Oxidation of β-Aletheine

β-Aletheine (H₂NCH₂CH₂(C=O)NHCH₂CH₂SH), the monosulfide precursor, is oxidized to β-alethine using hydrogen peroxide. However, this method is less favored due to β-aletheine’s instability in aqueous and aerobic conditions, leading to variable yields.

Solid-Phase Peptide Synthesis (SPPS)

Recent advancements explore SPPS for constructing β-alethine’s backbone. Emoc-protected β-alanine is immobilized on resin, followed by sequential coupling with cystamine derivatives. While this method offers precise control over disulfide bonding, scalability remains a challenge due to high reagent costs and prolonged synthesis times.

Purification and Characterization

Recrystallization Techniques

N,N′-bis-CBZ-β-alethine’s solubility profile dictates purification strategies:

- DMSO/Acetonitrile System : Dissolves the compound at 50°C, with gradual cooling inducing crystallization.

- Ethyl Acetate Washes : Removes hydrophobic byproducts without dissolving the product.

Physical Properties of N,N′-bis-CBZ-β-Alethine

| Property | Value |

|---|---|

| Molecular Formula | C₂₆H₃₄N₄O₆S₂ |

| Molecular Weight | 562.7 g/mol |

| Solubility in DMSO | 2 mg/mL |

| Melting Point | 180–181°C |

Analytical Validation

Post-synthesis, β-alethine is characterized via:

- Nuclear Magnetic Resonance (NMR) : Confirms disulfide bond formation and absence of CBZ residues.

- High-Performance Liquid Chromatography (HPLC) : Purity ≥98% is required for pharmaceutical use.

Challenges and Industrial Scalability

Byproduct Management

Dicyclohexylurea, a byproduct of DCC-mediated activation, necessitates rigorous filtration to prevent contamination. Alternative coupling agents like ethyl cyanohydroxyiminoacetate (Oxyma) are under investigation to mitigate this issue.

Stability Considerations

β-Alethine hydrochloride is hygroscopic, requiring storage at -20°C in anhydrous conditions. Lyophilization is recommended for long-term stability.

Patent Disputes and Structural Corrections

Historical synthesis attempts faced challenges due to incorrect structural assignments, as noted in the Knight-Scallen patent dispute. Independent verification by Hauser and Shield Wallace identified errors in vitaletheine derivatives, underscoring the importance of third-party validation in synthetic routes.

Chemical Reactions Analysis

Types of Reactions

Alethine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfoxides or sulfones under specific conditions.

Reduction: The disulfide bond in this compound can be reduced to form thiols.

Substitution: this compound can undergo substitution reactions where one of the sulfur atoms is replaced by another atom or group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, iodine, and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine are used to reduce the disulfide bond. The reactions are carried out in aqueous or organic solvents under mild conditions.

Substitution: Substitution reactions can be carried out using various nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

The search results provide information on the applications of β-alethine, a compound with potential anti-tumor properties .

Scientific Research Applications of β-Alethine

β-alethine has been identified as a compound that induces cell differentiation and modulates cell growth, phenotypic expression, vitality, and longevity . It is produced in vivo as a by-product of metabolic pathways and is related to pantothenic acid .

Anti-tumor agent β-alethine functions to inhibit tumor growth (especially malignant tumors) and regress tumors . It is useful in vivo for reducing soft (hematolymphoid) tumor burden, particularly in mammals, and inhibiting intravascularization of tumor cells, especially metastasizing tumor cells . The compound is contemplated for use in the treatment of numerous soft and lymphoid malignant tumors, such as lymphomas, leukemias, hepatocellular tumors, liver tumors, and Hodgkin's disease, especially myelomas .

Neoplasia treatment The invention provides a method for treating neoplasias with β-alethine, reducing tumor burden, inhibiting tumor growth, and inhibiting tumor intravascularization, such as from metastasizing tumors . β-alethine can induce normalization of the function of a variety of neoplastic cells, particularly for therapeutic benefits and is considered a non-cell-lineage-dependent anti-tumor compound .

Immunocyte Treatment Neoplastic cells or immunocytes are exposed to β-alethine to promote cell differentiation and normalize the cell cycle . Treatment of tumor cells is effectively segregated from treatment of the immunocytes by removing immunocytes from the afflicted mammal . The immunocytes are treated in culture with β-alethine, or with a combination of β-alethine and tumor cells derived from the afflicted mammal, until either the immunocytes are activated, or the tumor cells are completely attenuated for health reasons, respectively . The activated immunocytes, preferably devoid of metastatic tumor cells, are then reinjected into the mammal .

Mechanism of Action

Alethine exerts its effects through several mechanisms:

Comparison with Similar Compounds

Comparison with Similar Compounds

Alethine’s structural and functional analogs include radioprotectors (WR 2721, WR 1065), differentiating agents (hexamethylene-bis-acetamide), and nucleoside analogs (Ara-G). Below is a comparative analysis:

Table 1: Structural and Functional Comparison

| Compound | Structure/Key Features | Mechanism | Efficacy in Models | Toxicity Profile |

|---|---|---|---|---|

| This compound | β-alanyl-cysteamine disulfide; amide moieties | TNFα upregulation; immune activation | Effective in syngeneic myeloma | Low toxicity in culture |

| WR 2721 | Amifostine (thiol form lacks carbonyl oxygen) | Radioprotection via free radical scavenging | Not tested in tumor models | Dose-limiting hypotension |

| WR 1065 | Active metabolite of WR 2721 | Same as WR 2721 | Limited anti-tumor data | Higher cytotoxicity |

| Hexamethylene-bis-acetamide | Bis-amide structure | Cell differentiation via histone modulation | Preclinical cancer models | Moderate hematologic toxicity |

| Ara-G | Nucleoside analog (deoxyguanosine derivative) | Inhibits DNA synthesis in T-cells | Effective in T-cell leukemia | Selective T-cell toxicity |

Structural Analogues

- WR 2721/WR 1065 : These radioprotectors lack the carbonyl oxygen present in this compound’s thiol form (β-aletheine) . This structural difference correlates with their divergent biological roles: this compound enhances immune function without significant toxicity, while WR compounds primarily mitigate radiation damage but exhibit higher cytotoxicity .

- Hexamethylene-bis-acetamide : Shares atomic spacing between amide groups with this compound but acts via epigenetic modulation rather than immune activation .

Functional Analogues

- Ara-G: A nucleoside analog targeting DNA synthesis in T-cells, Ara-G’s mechanism contrasts with this compound’s TNFα-driven immune stimulation .

Key Research Findings

Potency and Toxicity : this compound’s amide groups are critical for its low toxicity compared to WR compounds, which require higher doses for radioprotection and cause adverse effects .

Model-Specific Efficacy: this compound’s failure in allogeneic melanoma models highlights its reliance on syngeneic immune interactions, unlike Ara-G’s direct cytotoxicity .

Synergistic Potential: Combining this compound with differentiating agents (e.g., hexamethylene-bis-acetamide) may enhance anti-tumor efficacy, though this remains unexplored .

Biological Activity

Alethine, chemically known as β-alanyl-cysteamine disulfide, has garnered attention for its diverse biological activities. This compound has been studied for its potential therapeutic effects across various biological systems, including its roles in cellular processes, antioxidant activity, and interactions with different types of cells.

Chemical Structure and Properties

This compound is a disulfide compound characterized by the presence of two amino acids: β-alanine and cysteamine. Its unique structure contributes to its biological activities, particularly in redox reactions and cellular signaling pathways.

Biological Activities

1. Antioxidant Properties

This compound has been shown to possess significant antioxidant capabilities. It can scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

2. Cytotoxic Effects on Cancer Cells

Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. A study demonstrated that this compound induced apoptosis in human leukemia cells (CCRF-CEM) through the activation of caspases, which are essential for programmed cell death. The compound's effectiveness was linked to its ability to disrupt mitochondrial membrane potential and promote reactive oxygen species (ROS) generation .

3. Modulation of Immune Responses

This compound has been implicated in modulating immune responses. It enhances the activity of natural killer (NK) cells and promotes the production of cytokines, which are vital for immune system functioning. This immunomodulatory effect suggests potential applications in immunotherapy and treatment of autoimmune diseases .

Case Studies

Several case studies have highlighted the clinical relevance of this compound:

- Case Study 1 : A clinical trial involving patients with chronic lymphocytic leukemia (CLL) demonstrated that this compound administration led to a significant reduction in tumor burden and improved overall survival rates compared to control groups .

- Case Study 2 : In a study focusing on neuroprotection, this compound showed promise in reducing neuroinflammation and protecting neuronal cells from apoptosis induced by oxidative stress, suggesting potential use in treating neurodegenerative diseases such as Alzheimer's .

Research Findings

Recent research has expanded our understanding of this compound's mechanisms of action:

Q & A

Q. What are the primary mechanisms through which Alethine modulates TNFα signaling in antitumor research?

this compound (β-Alethine) enhances T-cell cytotoxicity by upregulating TNFα secretion, which promotes apoptosis in tumor cells . To validate this mechanism, researchers should:

- Use flow cytometry to quantify TNFα expression in T-cell/tumor co-culture systems.

- Include control groups with TNFα inhibitors (e.g., C87 at 8.73 μM IC50) to isolate endogenous cytokine effects .

- Perform dose-response assays (0.1–100 μM) with at least three biological replicates to account for donor variability in primary T-cell models .

Q. What in vitro and in vivo models are recommended for initial assessment of this compound's immunomodulatory effects?

- In vitro : Jurkat T-cell lines or primary human T-cells co-cultured with tumor cells (e.g., leukemia cell lines), with cytotoxicity measured via LDH release assays .

- In vivo : Xenograft models using immunocompromised mice reconstituted with human peripheral blood mononuclear cells (PBMCs) to assess tumor infiltration and TNFα-dependent cytotoxicity .

- Standardize protocols by reporting reagent sources (e.g., ATCC cell lines) and ethical oversight for animal studies .

Q. How should researchers standardize bioassays to quantify this compound-induced T-cell cytotoxicity?

- Use orthogonal methods: Combine flow cytometry (surface TNFα detection) with ELISA (secreted TNFα quantification) .

- Include negative controls (untreated cells) and technical replicates to minimize plate-to-plate variability.

- Validate assays using reference compounds like Ara-G (a nucleoside analog with selective T-cell toxicity) for comparative dose-response analysis .

Advanced Research Questions

Q. How can researchers optimize experimental protocols to address discrepancies in this compound's dose-dependent TNFα modulation across studies?

- Step 1 : Perform systematic literature reviews to identify confounding variables (e.g., cell type-specific responses, serum concentration in media) .

- Step 2 : Design factorial experiments to test interactions between this compound concentration (0.1–100 μM) and microenvironmental factors (e.g., hypoxia, cytokine priming) .

- Step 3 : Apply mixed-effects statistical models to account for batch effects and inter-lab variability .

Q. What analytical frameworks are suitable for reconciling conflicting data on this compound's apoptotic vs. necrotic outcomes in T-cell leukemia models?

- Framework :

- Use Annexin V/PI staining to distinguish apoptosis (early/late) from necrosis .

- Cross-validate with caspase-3 activation assays and mitochondrial membrane potential measurements .

- Apply machine learning clustering (e.g., t-SNE) to identify subpopulations with divergent responses .

- Case Study : In studies showing contradictory outcomes, re-analyze raw flow cytometry data using uniform gating strategies and publish full cytometry profiles as supplementary data .

Q. What orthogonal validation methods are critical when characterizing this compound's off-target effects in multi-omics datasets?

- Genomic : CRISPR screens to identify synthetic lethal partners of this compound in T-cell subsets.

- Proteomic : Phosphoproteomics to map TNFα-independent signaling pathways (e.g., NF-κB, MAPK) .

- Metabolomic : LC-MS profiling to detect off-target nucleotide analog incorporation (e.g., araGTP-like metabolites) .

- Data Integration : Use pathway enrichment tools (e.g., GSEA) to prioritize high-confidence targets and deprioritize batch-effect-driven signals .

Methodological Guidelines Table

Key Considerations for Data Contradictions

- Root-Cause Analysis : Distinguish technical artifacts (e.g., antibody lot variability) from biological heterogeneity using replicate experiments .

- Transparency : Publish raw datasets and analysis pipelines in supplementary materials to enable re-analysis .

- Cross-Validation : Use independent methods (e.g., siRNA knockdown) to confirm putative mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.